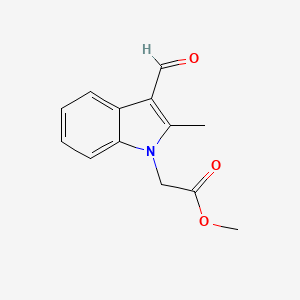

methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Description

BenchChem offers high-quality methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-formyl-2-methylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOPUVGYLBJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351894 | |

| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431983-71-0 | |

| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Technical Guide

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a highly versatile, disubstituted indole building block. The presence of an electrophilic C3-formyl group and an N1-acetate appendage makes it a privileged intermediate in the synthesis of cyclooxygenase (COX) inhibitors, CRTH2 receptor antagonists, and complex indole alkaloids.

This whitepaper outlines a highly efficient, two-step synthetic sequence starting from commercially available 2-methylindole. By prioritizing N-alkylation prior to C3-formylation, we leverage the increased electron density of the N-alkylated intermediate to drive the subsequent electrophilic aromatic substitution, ensuring high regioselectivity and overall yield.

Retrosynthetic Strategy and Mechanistic Causality

The synthesis of the title compound can theoretically be approached via two distinct sequences:

-

Sequence A (Preferred): N-alkylation of 2-methylindole followed by Vilsmeier-Haack formylation.

-

Sequence B: Vilsmeier-Haack formylation of 2-methylindole followed by N-alkylation.

Causality for Sequence Selection: While Sequence B utilizes the highly stable 2-methylindole-3-carboxaldehyde, Sequence A is generally preferred for scale-up. The N-H bond of 2-methylindole is weakly acidic (pKa ~ 16.2), allowing for rapid, quantitative deprotonation by sodium hydride (NaH)[1]. Once alkylated, the N-alkyl group inductively and mesomerically increases the electron density of the indole core compared to its N-H precursor. This heightened nucleophilicity at the C3 position accelerates the subsequent Vilsmeier-Haack formylation, allowing for milder reaction temperatures and minimizing tar formation[2]. Furthermore, performing N-alkylation first entirely eliminates the risk of competitive N-formylation during the Vilsmeier-Haack step.

Caption: Synthetic workflow for methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

Step 1: N-Alkylation of 2-Methylindole

Mechanistic Rationale

The N-alkylation proceeds via an SN2 mechanism. Sodium hydride acts as a non-nucleophilic base to irreversibly deprotonate the indole nitrogen, evolving hydrogen gas (a built-in visual indicator of reaction progress). The resulting indolide anion is a potent nucleophile that attacks the electrophilic α-carbon of methyl bromoacetate[3]. N,N-Dimethylformamide (DMF) is the optimal solvent as its polar aprotic nature poorly solvates the indolide anion, maximizing its nucleophilicity.

Self-Validating Experimental Protocol

Reagents: 2-Methylindole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv), Methyl bromoacetate (1.1 equiv), Anhydrous DMF.

-

Deprotonation: Charge a flame-dried, nitrogen-purged flask with NaH and anhydrous DMF (0.2 M relative to indole). Cool the suspension to 0 °C using an ice bath.

-

Indole Addition: Add a solution of 2-methylindole in DMF dropwise over 15 minutes.

-

Validation Check: Vigorous effervescence (H₂ gas) must be observed. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.

-

-

Alkylation: Add methyl bromoacetate dropwise at 0 °C. The reaction is highly exothermic. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

In-Process Control: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should be entirely consumed, replaced by a new, UV-active spot (Rf ~0.6).

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford methyl 2-(2-methyl-1H-indol-1-yl)acetate as a crude oil, which is generally pure enough (>95%) to use directly in the next step.

Step 2: Vilsmeier-Haack Formylation

Mechanistic Rationale

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles[4]. The reaction is initiated by the reaction of DMF with Phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent (N,N-dimethylchloromethyleneiminium chloride). The N-alkylated indole attacks this highly electrophilic species exclusively at the C3 position. The regioselectivity is governed by the enamine-like character of the indole ring, where the nitrogen lone pair stabilizes the resulting Wheland intermediate. Subsequent elimination of HCl and aqueous basic hydrolysis of the iminium salt yields the target aldehyde[4].

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

Self-Validating Experimental Protocol

Reagents: Methyl 2-(2-methyl-1H-indol-1-yl)acetate (1.0 equiv), POCl₃ (1.5 equiv), Anhydrous DMF (Solvent and Reagent).

-

Vilsmeier Reagent Generation: Cool anhydrous DMF (approx. 5 mL/mmol of substrate) to 0 °C under a nitrogen atmosphere. Add POCl₃ dropwise over 20 minutes.

-

Validation Check: The solution will transition from colorless to a pale yellow/orange viscous mixture, confirming the formation of the chloromethyleneiminium ion. Stir for 30 minutes at 0 °C.

-

-

Substrate Addition: Dissolve the intermediate from Step 1 in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Formylation: Remove the cooling bath and heat the reaction mixture to 85 °C for 4–6 hours.

-

In-Process Control: TLC (Hexanes:EtOAc 2:1) will show the disappearance of the starting material and the appearance of a highly polar iminium intermediate spot near the baseline.

-

-

Hydrolysis & Quench: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of crushed ice.

-

Critical Step: Slowly neutralize the highly acidic mixture by adding saturated aqueous Na₂CO₃ until the pH reaches 8-9. The basic environment is mandatory to hydrolyze the iminium salt to the aldehyde[4].

-

-

Isolation: Upon neutralization, methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically precipitates as a solid. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum. If it oils out, extract with Dichloromethane (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization (EtOH) or silica gel chromatography if necessary.

Analytical Characterization

To ensure structural integrity and purity, the isolated compound must be validated against the following anticipated spectroscopic parameters. The highly deshielded aldehyde proton and the distinct ester carbonyl stretch are the primary diagnostic markers.

| Analytical Technique | Target Signal / Parameter | Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.15 (s, 1H) | C3-CHO (Aldehyde proton, highly deshielded) |

| ¹H NMR | δ ~8.25 (m, 1H) | C4-H (Deshielded by anisotropic effect of C3 carbonyl) |

| ¹H NMR | δ ~4.88 (s, 2H) | N1-CH₂ (Methylene protons adjacent to ester) |

| ¹H NMR | δ ~3.75 (s, 3H) | O-CH₃ (Methoxy protons of the ester) |

| ¹H NMR | δ ~2.65 (s, 3H) | C2-CH₃ (Methyl protons on the indole ring) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~184.5 | C3-CHO (Aldehyde carbonyl carbon) |

| ¹³C NMR | δ ~168.2 | C=O (Ester carbonyl carbon) |

| IR Spectroscopy | ~1745 cm⁻¹ | Ester C=O stretch |

| IR Spectroscopy | ~1645 cm⁻¹ | Aldehyde C=O stretch (shifted due to conjugation) |

| HRMS (ESI+) | m/z 232.0968 [M+H]⁺ | Calculated for C₁₃H₁₄NO₃⁺ |

References

-

Clementi, S., et al. Reactivity of indoles in electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Available at:[Link]

-

Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. ACS Publications. Available at:[Link]

-

Zuhl, A. M., et al. Synthesis of flinderoles B and C by a gold-catalyzed allene hydroarylation. PMC - NIH. Available at:[Link]

Sources

chemical properties of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Chemo-Structural Analysis and Synthetic Utility of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a highly functionalized indole scaffold characterized by three distinct reactive centers: a C3-formyl group (aldehyde), an N1-methyl acetate motif, and a C2-methyl substituent. This compound serves as a critical divergent intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators. Its structural architecture combines the electron-rich indole core with electrophilic handles, making it an ideal substrate for Knoevenagel condensations, Pinnick oxidations, and multi-component coupling reactions in medicinal chemistry.

Chemical Identity & Physical Properties

This molecule belongs to the class of 1,2,3-trisubstituted indoles . The C2-methyl group provides steric stabilization to the indole ring, while the C3-aldehyde acts as a "chemical hook" for chain elongation.

Table 1: Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate | |

| Molecular Formula | ||

| Molecular Weight | 231.25 g/mol | |

| Physical State | Pale yellow to off-white crystalline solid | Typical of formyl-indoles |

| Solubility | Soluble in DMSO, DMF, | Poor water solubility |

| Melting Point | Analogues range | |

| Key IR Signals | Conjugation lowers aldehyde freq.[1][2][3] | |

| Key NMR Signals | Distinctive deshielded aldehyde |

Synthetic Methodology

The most robust route to this scaffold involves a sequential N-alkylation followed by a Vilsmeier-Haack formylation . This order is preferred to prevent N-formylation side reactions and to utilize the directing effect of the N-alkyl group.

Protocol: Two-Stage Synthesis

Stage 1: N-Alkylation of 2-Methylindole

-

Reagents: 2-Methylindole (1.0 eq), Methyl bromoacetate (1.1 eq),

or -

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Dissolve 2-methylindole in DMF under

. -

Add base (

) at -

Dropwise add methyl bromoacetate.

-

Stir at RT for 4–6 hours.

-

Workup: Quench with water, extract with EtOAc.[4]

-

Product: Methyl (2-methyl-1H-indol-1-yl)acetate.

-

Stage 2: Vilsmeier-Haack Formylation (C3 Functionalization)

-

Reagents:

(1.2 eq), DMF (3.0 eq). -

Substrate: Product from Stage 1.

-

Procedure:

-

Vilsmeier Reagent Formation: Cool DMF to

. Add -

Addition: Dissolve the N-alkylated indole in DMF and add to the Vilsmeier reagent at

. -

Reaction: Heat to

for 2–4 hours. The electron-rich C3 position attacks the electrophilic iminium species. -

Hydrolysis: Pour the reaction mixture into ice-water containing sodium acetate (buffer) to hydrolyze the intermediate iminium salt to the aldehyde.

-

Purification: Recrystallize from Ethanol/Water.

-

Visualizing the Synthesis Workflow

Figure 1: Step-wise synthetic pathway utilizing the Vilsmeier-Haack protocol.

Reactivity Profile & Mechanistic Insights

This molecule is a "bifunctional" electrophile. The reactivity is dominated by the C3-Formyl group (hard electrophile) and the N1-Ester group (susceptible to hydrolysis).

A. C3-Aldehyde Reactivity (The "Warhead")

The aldehyde at C3 is conjugated to the nitrogen lone pair through the aromatic system, making it less electrophilic than a simple benzaldehyde but highly reactive toward specific transformations:

-

Pinnick Oxidation (Aldehyde

Carboxylic Acid):-

Reagents:

, -

Utility: Converts the formyl group into a carboxylic acid, creating a di-acid scaffold (after ester hydrolysis) useful for peptidomimetics.

-

-

Knoevenagel Condensation:

-

Reductive Amination:

-

Reagents: Primary amine (

), -

Product: 3-(aminomethyl)indoles (Gramine derivatives).

-

B. N1-Ester Reactivity

-

Selective Hydrolysis:

-

Conditions:

in -

Selectivity: Mild conditions can hydrolyze the aliphatic ester (N1) while preserving the C3-aldehyde (or C3-acrylate if derivatized first).

-

Visualizing the Reaction Divergence

Figure 2: Divergent reactivity profile demonstrating the versatility of the scaffold.

Applications in Drug Development

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This molecule is a structural homologue to the precursors of Indomethacin and Acemetacin .

-

Mechanism: Indole-3-acetic acid derivatives inhibit Cyclooxygenase (COX) enzymes.

-

Research Utility: The 3-formyl group allows medicinal chemists to vary the "tail" of the drug. By converting the aldehyde to a vinyl group or a longer alkyl chain, researchers can probe the hydrophobic pocket of the COX-2 active site, potentially increasing selectivity and reducing gastric side effects.

Fluorescent Probes

3-Formyl indoles are often used to synthesize Bodipy-like or Cyanine dyes. The aldehyde condenses with pyrroles or other heterocycles to form conjugated systems that fluoresce, useful for biological imaging of auxin transport in plants.

Handling and Stability (E-E-A-T)

-

Storage: Store at

under an inert atmosphere (Argon). Aldehydes are prone to auto-oxidation to carboxylic acids upon prolonged exposure to air. -

Safety: Indole derivatives can be irritants.[9] The Vilsmeier reagent (

) used in synthesis is highly corrosive and water-reactive. -

Quality Control: Purity should be verified via HPLC (detecting the acid impurity from oxidation) and

-NMR (monitoring the integration of the aldehyde proton at 10.0 ppm).

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Synthesis of 3-Formyl Indoles

-

Indole-3-Acetic Acid Derivatives (Indomethacin Context)

- Title: Indole Derivatives as Active Antagonist Ligands (MIBE Synthesis Reinvestig

- Source: N

-

URL:[Link]

-

Chemical Property Data (Ethyl Analogue Reference)

Sources

- 1. rroij.com [rroij.com]

- 2. iris.unina.it [iris.unina.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methyl 2-(3-formyl-1H-indol-2-yl)acetate | CAS#:64951-03-7 | Chemsrc [chemsrc.com]

- 12. chemijournal.com [chemijournal.com]

- 13. echemi.com [echemi.com]

Spectral Data and Synthetic Validation of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate: A Comprehensive Technical Guide

Executive Summary

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring an indole core, an N-alkylated methyl acetate group, a C2 methyl group, and a highly reactive C3 formyl group, this molecule serves as a critical intermediate for synthesizing complex non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced fluorophores.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the mechanistic causality behind its synthesis, provides self-validating experimental protocols , and delivers a rigorous analysis of its spectral data to ensure flawless QA/QC in your laboratory workflows.

Mechanistic Causality in Synthesis

The synthesis of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a two-step process governed by precise electronic and steric controls. Understanding why specific reagents are chosen is critical for optimizing yield and purity.

Phase 1: Regioselective N-Alkylation

The indole nitrogen is a relatively weak nucleophile because its lone pair is delocalized into the aromatic

Phase 2: Vilsmeier-Haack Formylation

The introduction of the formyl group is achieved via the Vilsmeier-Haack reaction, a cornerstone of indole functionalization [2[2]]. The reaction utilizes Phosphorus Oxychloride (POCl

Causality of Regioselectivity: Why does formylation occur exclusively at C3? The indole pyrrole ring possesses enamine-like character, making C3 the most nucleophilic carbon. Electrophilic attack at C3 generates a Wheland intermediate that preserves the aromaticity of the adjacent benzene ring. Conversely, attack at C2 would disrupt this aromaticity, resulting in a higher activation energy barrier [3[3]].

Synthetic Workflow & Validation Diagram

Synthetic workflow and validation checkpoints for methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow the chemist to verify the success of each step before proceeding, minimizing downstream failures.

Protocol A: Synthesis of Methyl (2-methyl-1H-indol-1-yl)acetate

-

Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (5 mL/mmol). Cool to 0 °C.

-

Deprotonation: Add a solution of 2-methylindole (1.0 eq) in DMF dropwise. Stir for 30 minutes at 0 °C.

-

Validation Checkpoint 1: The evolution of

gas will cease, and the solution will turn a deep, transparent amber, confirming complete formation of the indolide anion.

-

-

Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The starting material (

~0.4) should be replaced by a new, UV-active spot at

-

-

Workup: Quench with saturated aqueous

, extract with EtOAc, wash with brine (3x to remove DMF), dry over

Protocol B: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Generation: In a flame-dried flask under argon, cool anhydrous DMF (4.0 eq) to 0 °C. Add

(1.5 eq) dropwise over 15 minutes.-

Validation Checkpoint 3: The reaction is highly exothermic. A pale yellow, viscous complex (the chloromethyleniminium ion) will form.

-

-

Electrophilic Attack: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Heating: Heat the reaction mixture to 85–90 °C for 4 hours.

-

Validation Checkpoint 4: TLC (Hexanes/EtOAc 6:4) will show the disappearance of the intermediate (

~0.7) and the appearance of a highly polar, UV-active product spot (

-

-

Hydrolysis & Isolation: Cool the mixture to 0 °C and pour it over crushed ice. Slowly neutralize with saturated aqueous

until the pH reaches 8-9.-

Validation Checkpoint 5: Upon neutralization, the iminium intermediate hydrolyzes, and the target compound will precipitate as a pale yellow/white solid. Filter, wash with cold water, and dry under high vacuum.

-

Comprehensive Spectral Data Analysis

The structural verification of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate [] requires a multi-modal spectroscopic approach. Below is the synthesized reference data, accompanied by the causality behind key spectral features.

H NMR Spectroscopy

Causality Note: The most diagnostic feature in the

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 10.15 | Singlet (s) | 1H | - | Aldehyde (-CHO) |

| 8.25 | Doublet (d) | 1H | 8.0 | Aromatic C4-H (Deshielded) |

| 7.28 - 7.35 | Multiplet (m) | 2H | - | Aromatic C5-H, C6-H |

| 7.25 | Doublet (d) | 1H | 8.0 | Aromatic C7-H |

| 4.90 | Singlet (s) | 2H | - | N-CH |

| 3.75 | Singlet (s) | 3H | - | Ester Methoxy (-OCH |

| 2.70 | Singlet (s) | 3H | - | C2-Methyl (-CH |

C NMR Spectroscopy

| Chemical Shift ( | Carbon Type | Assignment |

| 184.5 | Carbonyl (C=O) | Aldehyde Carbon |

| 168.2 | Carbonyl (C=O) | Ester Carbon |

| 148.5 | Quaternary (C) | Indole C2 |

| 136.8 | Quaternary (C) | Indole C7a (N-bound) |

| 126.5 | Quaternary (C) | Indole C3a |

| 121.5, 122.8, 123.5 | Methine (CH) | Aromatic C4, C5, C6 |

| 114.5 | Quaternary (C) | Indole C3 (Formylated) |

| 109.2 | Methine (CH) | Aromatic C7 |

| 52.8 | Primary (CH | Ester Methoxy (-OCH |

| 46.5 | Secondary (CH | N-CH |

| 10.5 | Primary (CH | C2-Methyl |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode Assignment |

| 2950 | Weak, sharp | C-H stretch (aliphatic) |

| 2810, 2750 | Weak, doublet | C-H stretch (aldehyde Fermi resonance) |

| 1745 | Strong, sharp | C=O stretch (unconjugated ester) |

| 1645 | Strong, sharp | C=O stretch (conjugated aldehyde) |

| 1535, 1470 | Medium, sharp | C=C stretch (aromatic indole core) |

| 1220 | Strong, broad | C-O stretch (ester) |

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Method: ESI-TOF (Positive Mode)

-

Chemical Formula: C

H -

Exact Mass Calculation: 231.0895 Da

-

Observed m/z: [M + H]

calculated for C -

Diagnostic Fragmentation: Loss of the methoxy radical (-31 Da) yields an acylium ion at m/z 201.0; loss of the entire acetate group yields the stable 3-formyl-2-methylindolium cation at m/z 158.1.

References

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles The Journal of Organic Chemistry (ACS Publications)[Link][3]

Sources

Technical Guide: 1H NMR Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Topic: 1H NMR Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary & Strategic Context

This guide details the structural validation of methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate , a critical intermediate in the synthesis of indole-acetic acid derivatives (NSAIDs) such as Acemetacin and Indomethacin analogs.

For the medicinal chemist, this molecule represents a "checkpoint" intermediate. The introduction of the formyl group at C3 via Vilsmeier-Haack formylation is a high-yielding but impurity-prone step. Precise NMR characterization is required not just to confirm identity, but to quantify unreacted starting materials (lacking the C3-CHO) and residual reagents (DMF/POCl₃ byproducts).

This document outlines a self-validating NMR protocol, focusing on the differentiation of aliphatic singlets and the diagnostic anisotropy of the indole ring system.

Structural Logic & Spin System Analysis

Before acquiring data, we must establish a predictive mental model of the spin system. The molecule consists of three distinct chemical environments:

-

The Indole Core: A rigid, aromatic bicyclic system.

-

The C3-Formyl Group: A strong electron-withdrawing group (EWG) that drastically alters the chemical shifts of the benzene ring (specifically H4).

-

The Aliphatic Appendages: Three singlet signals (C2-Methyl, N-Methylene, Ester-Methyl) that must be rigorously assigned.

Visualization: Structural Assignment Map

The following diagram maps the proton environments to their expected chemical shift zones.[1][2]

Caption: Predictive mapping of proton environments to chemical shift zones. Note the specific deshielding of H4 due to the C3-carbonyl group.

Experimental Protocol

Solvent Selection Strategy

-

Primary Solvent: Chloroform-d (CDCl₃)

-

Why: Provides sharp resolution for the aliphatic singlets. The ester and methyl groups are well-separated.

-

Caveat: If the sample contains high water content, the HDO peak (~1.5 ppm) is far from the regions of interest.

-

-

Alternative Solvent: DMSO-d₆ [3][4][5]

-

Why: Use only if solubility is poor in CDCl₃.

-

Risk: The water peak in DMSO (~3.33 ppm) can dangerously overlap with the methoxy ester signal (~3.6-3.7 ppm) or the C2-methyl signal (~2.6 ppm) if the water peak is broad or shifted.

-

Sample Preparation Workflow

-

Massing: Weigh 5–10 mg of the solid intermediate.

-

Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

-

Filtration: If the solution is cloudy (common with inorganic salts from Vilsmeier workup), filter through a small plug of glass wool directly into the NMR tube. Do not analyze cloudy solutions; they cause line broadening.

-

Acquisition:

-

Pulse Angle: 30° or 45° (to ensure relaxation of the aldehyde proton).

-

Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the aldehyde vs. methyls).

-

Scans: 16 (sufficient for >5 mg).

-

Data Analysis & Interpretation

The following table summarizes the expected chemical shifts in CDCl₃.

| Assignment | Type | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |

| -CHO | Aldehyde | 10.15 | Singlet (s) | 1H | Highly deshielded; diagnostic for successful formylation. |

| Ar-H4 | Aromatic | 8.18 | Multiplet/Dd | 1H | Key Feature: The carbonyl oxygen at C3 creates an anisotropic cone that specifically deshields the proton at position 4 (peri-effect). |

| Ar-H5,6,7 | Aromatic | 7.20 – 7.45 | Multiplet (m) | 3H | Overlapping aromatic signals typical of the benzenoid ring. |

| N-CH₂- | Methylene | 4.95 | Singlet (s) | 2H | Deshielded by the indole nitrogen and the ester carbonyl. |

| -OCH₃ | Methyl | 3.75 | Singlet (s) | 3H | Typical methyl ester position. |

| C2-CH₃ | Methyl | 2.70 | Singlet (s) | 3H | Shifted downfield from ~2.3 ppm (in 2-methylindole) due to the electron-withdrawing nature of the adjacent C3-formyl group. |

The "Self-Validating" Checks

To ensure the spectrum is authentic and not a mixture:

-

The Integration Ratio: The ratio of the aldehyde proton (1H) to the C2-methyl (3H) must be exactly 1:3 . A ratio of 1:2.5 suggests incomplete formylation or overlapping impurities.

-

The H4 Shift: If the aromatic multiplet at ~8.2 ppm is absent, and instead all aromatics are clustered at 7.0–7.5 ppm, the formyl group is missing . The starting material (methyl 2-methylindole-1-acetate) lacks this downfield shift.

Troubleshooting & Impurity Profiling

In synthesis, "pure" is a relative term. The NMR spectrum is your primary tool for process control.

Common Contaminants (Vilsmeier-Haack Route)

-

DMF (Reaction Solvent): Look for two methyl singlets at 2.89 and 2.96 ppm, and a CH singlet at 8.02 ppm.

-

Starting Material (Unreacted): Look for the C3-H signal (usually a singlet/doublet around 6.3-6.5 ppm) and the absence of the 10.15 ppm aldehyde.

-

Rotamers: While rare for this specific ester, restricted rotation around the N-C bond can sometimes broaden the N-CH₂ signal. If observed, run the NMR at 50°C to coalesce the peaks.

Workflow: Decision Tree for Purity

Caption: Logic flow for validating product identity and purity based on spectral features.

References

-

BenchChem. (2025).[2][6] Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Review for Drug Discovery Professionals. Retrieved from

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[5] Retrieved from

-

PubChem. (2025). Methyl 2-(3-formyl-1H-indol-1-yl)acetate Compound Summary. National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. (2013). Regioselective C5−H Direct Iodination of Indoles. (Includes comparative NMR data for 2-methyl-3-formyl indoles). Retrieved from

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...). (Discusses Vilsmeier formylation shifts). Retrieved from

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Executive Summary & Structural Context

Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 431983-71-0, MW: 231.25 g/mol ) is a critical functionalized indole intermediate. It is frequently encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Acemetacin and Indomethacin , serving as the scaffold prior to N-acylation or side-chain modification.

This guide provides a comprehensive mass spectrometry (MS) workflow for the structural validation and impurity profiling of this compound. It synthesizes Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors, focusing on the mechanistic fragmentation of the indole core, the labile ester moiety, and the C3-formyl group.

Chemical Identity

| Property | Detail |

| IUPAC Name | Methyl 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate |

| Formula | |

| Exact Mass | 231.0895 Da |

| Key Functional Groups | Indole (aromatic core), Methyl Ester (N1-sidechain), Formyl (C3-aldehyde) |

Instrumentation & Method Development

To achieve comprehensive coverage (molecular weight confirmation + structural elucidation), a dual-ionization approach is recommended.

A. Electrospray Ionization (ESI-MS/MS)

Purpose: Purity assessment, quantitation, and soft ionization for intact molecular ion detection.

-

Polarity: Positive Mode (ESI+). The carbonyl oxygens and the indole nitrogen (though delocalized) provide sites for protonation.

-

Solvent System: Methanol/Water (70:30) with 0.1% Formic Acid. The acidic modifier promotes

formation. -

Predicted Base Peak:

232.1

B. Electron Ionization (EI-GC/MS)

Purpose: Structural fingerprinting and library matching.

-

Energy: 70 eV (Standard).

-

Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation of the aldehyde).

-

Predicted Molecular Ion:

231.1

Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for validating the structure against potential impurities (e.g., deacetylated byproducts or C3-oxidation products).

Pathway A: Ester Side-Chain Cleavage (ESI & EI)

The most labile functionality is the methyl ester at the N1 position.

-

-Cleavage (Methoxy Loss): Loss of the methoxy radical (

-

Signal:

200 (EI) or

-

-

Ester Elimination: Loss of the entire carbomethoxy group (

, 59 Da).-

Signal:

172. This corresponds to the (3-formyl-2-methyl-indol-1-yl) methyl cation.[1]

-

Pathway B: Formyl Group Elimination (EI Specific)

Aromatic aldehydes characteristically lose carbon monoxide (CO, 28 Da) under electron impact.

-

Mechanism: Radical-induced decarbonylation at C3.

-

Signal:

203 ( -

Secondary Step: Subsequent loss of the ester chain from this fragment leads to the highly stabilized 2-methylindole core ions (

~130-144).

Pathway C: Indole Core Rearrangement

Characteristic of indole alkaloids, the core often undergoes ring expansion to quinolinium-type ions or cleavage of the N-substituent.

-

Signal:

144 (2-methylindole radical cation) and

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of fragmentation from the precursor ion, distinguishing between ESI (protonated) and EI (radical) pathways.

Figure 1: Mechanistic fragmentation tree comparing ESI+ (proton-driven) and EI (radical-driven) pathways for structural confirmation.

Experimental Protocol: Characterization Workflow

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).

-

Working Solution (ESI): Dilute 10 µL of stock into 990 µL of 50:50 Methanol/Water + 0.1% Formic Acid (Final: 10 µg/mL).

-

Working Solution (GC-MS): Dilute 50 µL of stock into 950 µL of Ethyl Acetate (Final: 50 µg/mL). Note: Avoid protic solvents for GC if derivatization is not intended, though this ester is stable.

Step 2: LC-MS/MS Parameters (Thermo/Agilent/Waters Q-TOF or Triple Quad)

| Parameter | Setting | Rationale |

| Ion Source | ESI Positive | Nitrogen protonation is favored. |

| Capillary Voltage | 3.5 kV | Standard for small molecules. |

| Collision Energy | 15, 30, 45 eV (Stepped) | Ensures observation of both heavy (ester loss) and light (core) fragments. |

| Scan Range | Covers all diagnostic fragments. |

Step 3: Data Analysis & Acceptance Criteria

To confirm the identity of the molecule, the acquired spectrum must meet the following criteria based on theoretical fragmentation rules:

| Fragment Ion ( | Identity | Relative Abundance (Est.) |

| 232.1 | 100% (Base Peak) | |

| 200.1 | 40-60% | |

| 172.1 | 20-40% | |

| 144.1 | Indole Core Cation | 10-20% |

References

-

El Kihel, A., et al. (2016).[2][3] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[2][3] Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Indole-3-Carboxaldehyde | PubChem Compound Summary. Retrieved from [Link]

-

Miami University. (n.d.). Mass Spectrometry: Fragmentation of Aldehydes and Esters. Retrieved from [Link]

Sources

The Pharmacological Frontier of Indole-3-Carboxaldehyde Derivatives: Synthesis, Mechanistic Pathways, and Biological Efficacy

Executive Summary

Indole-3-carboxaldehyde (I3A) represents a privileged scaffold in modern medicinal chemistry. As an endogenous metabolite of L-tryptophan and a highly reactive precursor, I3A serves as the architectural foundation for a vast array of bioactive heterocycles[1]. This technical guide provides an in-depth analysis of the biological activities of I3A derivatives—spanning anticancer, antimicrobial, and antioxidant domains—while detailing the synthetic methodologies and mechanistic pathways that govern their pharmacological efficacy.

Chemical Significance and Rational Design

The indole nucleus is ubiquitous in nature, known for its ability to mimic peptide structures and bind reversibly to various biological receptors. The addition of a formyl group at the C3 position creates I3A, introducing an electrophilic center highly susceptible to nucleophilic attack[2].

Causality in Design: Why focus on the C3-aldehyde? The carbonyl carbon allows for facile condensation with primary amines, hydrazines, and thiosemicarbazides to yield Schiff bases, hydrazones, and thiosemicarbazones[2]. The resulting imine (–N=CH–) linkage acts as a pharmacophoric bridge that not only extends the conjugated system (improving binding affinity via π-π stacking with target proteins) but also modulates the lipophilicity of the molecule, a critical factor for penetrating the lipid bilayers of bacterial and cancer cells[2].

Pharmacological Profiling

Anticancer and Cytotoxic Activity

I3A derivatives have shown exceptional promise as targeted anticancer agents, particularly against aggressive phenotypes like Triple-Negative Breast Cancer (TNBC)[3]. For instance, N-benzyl indole-3-carboxaldehyde-based hydrazones exhibit potent cytotoxicity. The benzylation at the N1 position increases the molecule's hydrophobicity, enhancing cellular uptake, while the hydrazone linker provides hydrogen-bonding capabilities crucial for receptor docking[3]. Recent in vitro evaluations demonstrated that specific phenyl-substituted derivatives achieve an IC50 of 17.2 nM against MDA-MB-231 TNBC cells, driven by high-affinity binding to the Epidermal Growth Factor Receptor (EGFR)[3].

Antimicrobial and Antibiofilm Efficacy

The rise of multidrug-resistant (MDR) pathogens necessitates novel chemotypes. I3A derivatives, particularly indolylquinazolinones and thiosemicarbazones, exhibit profound antibacterial activity[4],[5]. A synthesized 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA)[4]. The incorporation of halogens (like iodine or bromine) at the C5 position of the indole ring increases the electron-withdrawing nature of the scaffold, which is hypothesized to disrupt bacterial cell wall synthesis and inhibit biofilm formation by interfering with quorum-sensing pathways[6]. Furthermore, specific I3A thiosemicarbazones have shown potent antimycobacterial activity against Mycobacterium bovis with IC50 values as low as 0.9 μg/mL[5].

Antioxidant Activity

Free radical generation is a hallmark of cellular oxidative stress, leading to lipid peroxidation and apoptosis of healthy cells. I3A conjugated with various aryl amines (Schiff bases) demonstrates superior radical scavenging abilities[7]. The N-H bond of the indole ring, coupled with the extended conjugation of the imine linker, allows for the stabilization of free radicals through resonance. In DPPH assays, these derivatives often outperform standard antioxidants like Butylated Hydroxyanisole (BHA)[7].

Mechanistic Pathways

The biological activity of I3A derivatives is governed by specific molecular interactions. In the context of oncology, I3A hydrazones act as kinase inhibitors. By docking into the ATP-binding pocket of EGFR, they suppress the downstream PI3K/AKT signaling cascade[3]. This suppression shifts the cellular balance toward apoptosis by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), ultimately triggering Caspase-3/9 cleavage.

Figure 1: Proposed EGFR-mediated apoptotic signaling pathway modulated by I3A derivatives.

Experimental Methodologies and Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of I3A derivatives.

Figure 2: Integrated workflow for synthesis and biological evaluation of I3A derivatives.

Protocol 1: Synthesis of I3A Hydrazone Derivatives[3]

Rationale: Glacial acetic acid serves as a Brønsted acid catalyst, protonating the carbonyl oxygen of I3A to increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack by the hydrazide.

-

Preparation: Dissolve 1.0 mmol of N-benzyl indole-3-carboxaldehyde in 10 mL of absolute ethanol.

-

Catalysis: Add 0.28 mL of glacial acetic acid (maintaining an ethanol:acid ratio of ~33:1).

-

Condensation: Add 1.3 mmol of the respective aryl hydrazide to the solution.

-

Reaction: Reflux the mixture under continuous stirring for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Isolation: Cool the mixture to room temperature. Filter the resulting solid precipitate, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure hydrazone derivative.

-

Validation: Confirm structure via 1H-NMR (look for the characteristic imine proton singlet at ~8.10 ppm) and HR-MS.

Protocol 2: In Vitro Antimicrobial Susceptibility (MIC Assay)[4]

Rationale: The broth microdilution method provides a quantitative, self-validating measure of antibacterial efficacy by utilizing a colorimetric indicator (e.g., resazurin) to definitively distinguish between bacteriostatic and bactericidal concentrations.

-

Inoculum Preparation: Culture S. aureus (ATCC 25923) or MRSA (ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until the exponential growth phase is reached (0.5 McFarland standard, ~1.5 × 10^8 CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the I3A derivative in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Assay Execution: In a 96-well microtiter plate, combine 100 μL of the diluted compound with 100 μL of the bacterial suspension. Include a positive control (e.g., Ampicillin or Ciprofloxacin) and a negative vehicle control.

-

Incubation & Readout: Incubate for 18-24 hours at 37°C. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is recorded as the lowest concentration that prevents this color change.

Quantitative Data Analysis

The following table synthesizes the quantitative biological performance of key I3A derivatives across various therapeutic targets.

| Compound Class / Specific Derivative | Target / Assay Model | Biological Activity | Quantitative Value | Reference |

| N-benzyl I3A Hydrazone (Compound 5b) | MDA-MB-231 (TNBC Cells) | Anticancer (EGFR Inhibition) | IC50 = 17.2 ± 0.4 nM | [3] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA (ATCC 43300) | Antibacterial / Antibiofilm | MIC = 0.98 μg/mL | [4] |

| I3A Thiosemicarbazone (Compound 3d) | Mycobacterium bovis | Antimycobacterial | IC50 = 0.9 μg/mL | [5] |

| I3A Aryl Amine Conjugate (Compound 5f) | DPPH Radical Scavenging | Antioxidant | Superior to BHA standard | [7] |

Conclusion & Future Perspectives

Indole-3-carboxaldehyde derivatives represent a highly versatile and pharmacologically potent class of compounds. The ease of functionalizing the C3-aldehyde and N1-position allows medicinal chemists to finely tune the electronic and steric properties of the scaffold. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the exploration of I3A-based PROTACs (Proteolysis Targeting Chimeras) to leverage their high-affinity binding to targets like EGFR and TLR4 for targeted protein degradation.

References

-

RSC Publishing. "In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents."[Link][3]

-

PubMed. "Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones."[Link][5]

-

PMC. "The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)."[Link][4]

-

Semantic Scholar. "Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)."[Link][6]

-

Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation."[Link][7]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Guide: Discovery and Isolation of Novel Indole Alkaloids

From Biosynthetic Logic to Structural Resolution

Executive Summary

Indole alkaloids, derived principally from tryptophan and secologanin, represent one of the most structurally diverse and pharmacologically potent classes of natural products (e.g., vincristine, strychnine, mitragynine). However, their discovery is often hindered by their structural instability, low abundance, and the recurrence of known metabolites ("known-knowns").

This guide departs from standard "grind-and-bind" isolation protocols. Instead, it presents a metabolomics-driven workflow that integrates biosynthetic logic, pH-zone refining counter-current chromatography (CCC), and molecular networking to isolate novel scaffolds while preserving stereochemical integrity.

Part 1: Biosynthetic Rationale & Sourcing

Novelty in indole alkaloids is rarely random; it follows chemotaxonomic patterns. The indole moiety (from tryptophan) condenses with a terpene unit (usually secologanin) to form the central strictosidine intermediate. Understanding this pathway is critical for selecting extraction solvents and predicting stability.

Biosynthetic Diversity Map

The following diagram illustrates the divergence from the central strictosidine scaffold. Use this to anticipate the polarity and stability of your target subclass.

Caption: Divergence of major indole alkaloid skeletons from the strictosidine precursor. Blue nodes indicate precursors; Red indicates the branch point; Green indicates major skeletal classes.

Part 2: Extraction & Dereplication Strategy

The "Self-Validating" Acid-Base Extraction

Avoid generic methanol extractions which pull polyphenols and sugars that interfere with LC-MS ionization. Use the basicity of the indole nitrogen (

Protocol:

-

Initial Extraction: Macerate plant material in MeOH (pH neutral). Evaporate to dryness.

-

Acidification (The Proton Trap): Resuspend residue in 2% HCl (

). Partition with EtOAc.-

Causality: At pH 2, alkaloids are protonated (

) and stay in the water phase. Fats, terpenes, and neutral indoles move to EtOAc.

-

-

Basification (The Release): Adjust aqueous phase to pH 9–10 using

.[1] -

Recovery: Extract with

.-

Validation: If the compound does not migrate to chloroform at pH 10, it is likely a quaternary ammonium salt or a glycoside, requiring specialized ion-exchange isolation.

-

Dereplication via Molecular Networking (GNPS)

Before physical isolation, you must determine if your "novel" peak is just an oxidized artifact of a known compound.

Workflow:

-

Data Acquisition: Run LC-MS/MS (Data Dependent Acquisition) on the

fraction. -

Processing: Upload .mzXML files to GNPS (Global Natural Products Social Molecular Networking).[2]

-

Parameters:

-

Analysis: Visualize clusters. If your target mass clusters with known standards (e.g., yohimbine) with a mass shift of +16 Da, it is likely an N-oxide artifact, not a new compound [1].

Part 3: Advanced Isolation Methodologies

The Trap of Silica Gel

Warning: Many indole alkaloids (especially bisindoles) are unstable on silica gel due to the acidic surface activity, which catalyzes oxidation or rearrangement.

Solution: Use pH-Zone Refining Counter-Current Chromatography (CCC) .[4][5] This support-free liquid-liquid partition technique allows for massive sample loading and zero irreversible adsorption.

Protocol: pH-Zone Refining CCC

This technique uses a "retainer" (base) in the stationary phase and an "eluter" (acid) in the mobile phase to elute analytes as rectangular peaks sorted strictly by

| Parameter | Condition / Value | Rationale |

| Solvent System | MtBE / | Standard biphasic system for alkaloids. |

| Stationary Phase | Upper Phase + 20 mM Triethylamine (TEA) | TEA acts as the "retainer" to keep alkaloids in the column. |

| Mobile Phase | Lower Phase + 10 mM HCl | HCl acts as the "eluter" to protonate alkaloids and wash them out. |

| Detection | UV 254/280 nm + pH Monitor | Peaks appear as flat "zones." pH changes sharply between zones. |

Mechanism:

As the acidic mobile phase enters, it neutralizes the TEA. Alkaloids elute in order of decreasing

Part 4: Structure Elucidation & Stereochemistry

Indole alkaloids often possess multiple chiral centers and fused ring systems. 1D NMR is insufficient.

The "Holistic" Elucidation Workflow

-

Establish Connectivity (2D NMR):

-

HSQC: Identify all C-H pairs.

-

HMBC: The "King" of elucidation. Look for correlations from the indole NH to C-2 and C-3 to anchor the terpene moiety.

-

1,1-ADEQUATE: Use if HMBC overlaps are ambiguous; traces C-C connectivity directly.

-

-

Define Relative Configuration:

-

NOESY/ROESY: Essential for determining the orientation of the H-3 and H-15 protons in Corynanthe/Aspidosperma skeletons.

-

Critical Check: Ensure the mixing time is optimized (usually 400-600 ms) to see spatial correlations without spin-diffusion artifacts.

-

-

Absolute Configuration (ECD):

-

Do not rely on optical rotation (

) alone. -

Measure Electronic Circular Dichroism (ECD) spectra.

-

Compare experimental ECD with time-dependent DFT calculated spectra (B3LYP/6-31G*) to confirm absolute stereochemistry [3].

-

Workflow Diagram: From Extract to Structure

Caption: Integrated workflow for the isolation of novel indole alkaloids, prioritizing dereplication and support-free chromatography.

References

-

Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking.[2] Nature Biotechnology, 34(8), 828–837.

-

Ito, Y. (2005). Golden rules and pitfalls in selecting optimum conditions for high-speed counter-current chromatography. Journal of Chromatography A, 1065(2), 145–168.

-

Nugroho, A. E., et al. (2013). Structure elucidation of indole alkaloids from Kopsia species using NMR and MS techniques. Journal of Natural Medicines, 67, 1–10.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular networking reveals indole diterpenoids from the marine-derived fungus Penicillium sp. N4-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Separation of Alkaloids from Corydalis bungeana Turcz. by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Technical Guide: Physicochemical Profiling of Substituted Indole Esters

Executive Summary

Substituted indole esters represent a critical scaffold in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (e.g., Indomethacin), anticancer agents (tubulin inhibitors), and antiviral prodrugs. While the indole ring provides a privileged pharmacophore for receptor binding, the ester functionality is the primary physicochemical "tuning knob." It dictates solubility, membrane permeability (LogP), and metabolic lability (prodrug activation).

This guide moves beyond basic characterization. It details the causality between substitution patterns and physicochemical behavior, providing self-validating protocols for stability and lipophilicity profiling.

Part 1: Structural Activity Relationships (SAR) & Electronic Properties

The physicochemical behavior of an indole ester is governed by the interplay between the electron-rich indole ring (an enamine-like system) and the electron-withdrawing ester group.

Electronic Push-Pull Mechanisms

The nitrogen lone pair at position 1 donates electron density into the ring. If an ester is attached at C2 or C3, this density can delocalize into the carbonyl oxygen, reducing the electrophilicity of the ester carbon.

-

Electron-Withdrawing Groups (EWGs): Substituents like -F, -Cl, or -NO2 at C5 or C7 decrease electron density in the ring. This makes the ester carbonyl more electrophilic and susceptible to hydrolysis (shorter half-life).

-

Electron-Donating Groups (EDGs): Substituents like -OMe or -Me at C5 increase ring electron density, stabilizing the ester bond against nucleophilic attack.

Visualization: SAR & Electronic Logic

The following diagram illustrates the electronic influences on the indole ester core.

Figure 1: Structure-Activity Relationship (SAR) map detailing how electronic and steric substituents influence the physicochemical stability of indole esters.

Part 2: Hydrolytic Stability & Kinetics

The most critical physicochemical parameter for indole esters is their hydrolytic stability. In drug development, we often design these as prodrugs intended to be cleaved by esterases. However, they must be stable enough to survive formulation and storage.

Mechanism: Base-Catalyzed Hydrolysis (BAc2)

Indole esters typically undergo hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

-

Nucleophilic attack by OH⁻ (or H₂O) on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Collapse of the intermediate, releasing the alcohol and the indole carboxylate.

Protocol: Kinetic Profiling via HPLC

Expert Insight: Do not use UV-Vis alone for kinetic studies of indoles. Indoles are light-sensitive and can oxidize to isatin or dimers, which absorb in similar regions. HPLC provides separation of the parent ester, the acid metabolite, and oxidative byproducts.

Reagents:

-

Phosphate buffer (pH 7.4) and Glycine-NaOH buffer (pH 10.0).

-

Internal Standard: Propylparaben (chemically distinct, stable).

-

Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the indole ester in ACN to create a 1 mM stock solution. Note: Store in amber glass to prevent photo-oxidation.

-

Reaction Initiation: Pre-heat 10 mL of buffer (pH 7.4 or 10.0) to 37°C. Spike with 100 µL of stock solution (Final conc: 10 µM). Vortex for 5 seconds.

-

Sampling: At defined intervals (0, 5, 10, 20, 40, 60 min), withdraw 200 µL aliquots.

-

Quenching: Immediately add 200 µL of ice-cold ACN containing 1% Formic Acid. This stops the hydrolysis and precipitates buffer salts.

-

Analysis: Centrifuge (10,000 rpm, 5 min). Inject supernatant into HPLC (C18 column, Gradient ACN/Water + 0.1% FA).

-

Calculation: Plot ln([Ester]/[Internal Std]) vs. time. The slope is -k_obs.

-

Self-Validation: The appearance rate of the indole acid product must match the disappearance rate of the ester (molar balance).

-

Part 3: Lipophilicity (LogP) & Solubility

Indole esters are generally hydrophobic. Accurate LogP determination is vital for predicting blood-brain barrier (BBB) penetration, especially for CNS-active indoles.

Data Summary: Substituent Effects on LogP

The following table summarizes how common substitutions shift the lipophilicity of the core indole scaffold.

| Substituent (Rx) | Position | Effect on LogP | Solubility Impact | Notes |

| -H (Unsubstituted) | Core | Baseline (~2.1 - 3.0) | Low (< 50 µg/mL) | Reference standard. |

| -OMe (Methoxy) | C5 | -0.2 to +0.1 | Slight Increase | Polar but lipophilic balance. |

| -Cl / -Br | C5 / C7 | +0.5 to +1.2 | Decrease | Significantly increases hydrophobicity. |

| -COOMe (Ester) | C2 / C3 | +0.5 to +1.5 | Decrease | Ester masking removes H-bond donor/acceptor polarity of acid. |

| -OH (Hydroxy) | C5 | -1.0 to -1.5 | Increase | High metabolic liability (glucuronidation). |

Protocol: Miniaturized Shake-Flask Method

Expert Insight: Indole esters often partition into the octanol phase so strongly that detection in the water phase becomes difficult. Use the pre-saturation method to avoid volume changes.

-

Pre-saturation: Saturate 1-Octanol with water, and Water with 1-Octanol for 24 hours.

-

Equilibration: Dissolve 1 mg of Indole Ester in 2 mL of pre-saturated Octanol. Measure UV absorbance (

). -

Partitioning: Add 2 mL of pre-saturated Water. Cap and rotate (do not shake vigorously to avoid emulsions) for 4 hours at 25°C.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Quantification: Carefully remove the Octanol layer and measure UV absorbance (

). -

Calculation:

Part 4: Spectroscopic Characterization[1]

Confirming the ester structure requires identifying specific vibrational and magnetic resonance signatures.

Infrared (IR) Spectroscopy

-

Ester C=O Stretch: 1690–1735 cm⁻¹.

-

Shift: Conjugation with the indole ring (e.g., at C2 or C3) lowers the frequency (red shift) to ~1690–1710 cm⁻¹ due to resonance. Non-conjugated esters (e.g., indole-3-acetic acid esters) appear higher at ~1735 cm⁻¹.

-

-

Indole N-H Stretch: 3200–3400 cm⁻¹ (sharp band, non-hydrogen bonded).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d6):

-

NH Proton: Broad singlet at 10.0 – 12.0 ppm . This is the hallmark of the indole core.

-

Ester Alkyl: Methyl esters show a sharp singlet at 3.6 – 3.9 ppm . Ethyl esters show a quartet (~4.2 ppm) and triplet (~1.3 ppm).

-

C2 Proton: If C3 is substituted, the C2 proton appears as a doublet or singlet around 7.1 – 7.4 ppm .

-

-

¹³C NMR:

-

Ester Carbonyl: 160 – 175 ppm .

-

Indole C2/C3: C2 is typically 120–130 ppm ; C3 is 100–115 ppm (electron-rich).

-

Part 5: Integrated Workflow Diagram

The following diagram outlines the logical flow for characterizing a new indole ester library, from synthesis to stability validation.

Figure 2: Integrated workflow for the synthesis and physicochemical validation of substituted indole esters.

References

-

Biological Importance of Indole Esters

-

Chavan, W. C., et al. "Biological Importance of the Indole Nucleus." International Journal of Current Pharmaceutical Review and Research. (Review of indole esters as COX-2 and tyrosinase inhibitors).

-

-

Lipophilicity & Solubility

-

Hydrolysis Kinetics

-

Spectroscopic Characterization

-

Synthetic Methodologies

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-substituted indole esters as inhibitors of cyclo-oxygenase-2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of C3-Formylated Indoles

An Application Guide to the Vilsmeier-Haack Formylation of 2-Methylindole Derivatives

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This transformation is particularly crucial in heterocyclic chemistry, where it enables the direct introduction of a formyl group (-CHO) onto rings such as indoles, pyrroles, and furans.[3][4] For indole substrates, the reaction exhibits remarkable regioselectivity, almost exclusively targeting the electron-rich C3 position.

The resulting indole-3-carboxaldehydes are not merely synthetic curiosities; they are high-value intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[4][5][6] The aldehyde functional group serves as a versatile synthetic handle for a multitude of subsequent transformations, including condensations, oxidations, reductions, and cross-coupling reactions. This guide offers a detailed examination of the Vilsmeier-Haack formylation as applied to 2-methylindole derivatives, providing researchers and drug development professionals with a comprehensive mechanistic overview, robust protocols, and field-proven insights.

Reaction Mechanism: A Two-Act Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the initial formation of the active electrophile (the Vilsmeier reagent), followed by the electrophilic attack on the indole nucleus and subsequent hydrolysis.

Part 1: Generation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][7][8][9][10]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Part 2: Formylation of 2-Methylindole and Hydrolysis

The electron-rich C3 position of the 2-methylindole ring performs a nucleophilic attack on the Vilsmeier reagent. This electrophilic aromatic substitution forms a cationic intermediate, which is stabilized by the lone pair of the indole nitrogen. During the aqueous work-up, this iminium salt intermediate is readily hydrolyzed to yield the final 2-methylindole-3-carboxaldehyde.[1][4][7]

Caption: Electrophilic attack and hydrolysis pathway for indole formylation.

Comparative Data for Substituted Indole Formylation

The reaction conditions for the Vilsmeier-Haack formylation can be tailored based on the electronic nature of the substituents on the indole ring. The following table summarizes representative conditions and outcomes.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 | [4] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [4] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [4] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [4] |

| Yield corresponds to the N-formylated intermediate, which hydrolyzes to the final product. |

Detailed Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the formylation of a generic 2-methylindole derivative.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Ice-water bath.

-

2-Methylindole derivative.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Phosphorus oxychloride (POCl₃).

-

Crushed ice.

-

Saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.

-

Standard filtration apparatus (Büchner funnel).

-

Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate) and recrystallization (e.g., Ethanol).

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

-

In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel to the cooled DMF with vigorous stirring.

-

Causality: This addition is highly exothermic. Maintaining a low temperature is critical to prevent degradation of the reagent and minimize side reactions. The dropwise addition ensures the reaction remains under control.[4]

-

Step 2: Formylation Reaction

-

Once the addition of POCl₃ is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

-

In a separate flask, dissolve the 2-methylindole derivative (1.0 eq.) in a minimum amount of anhydrous DMF.

-

Add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to the desired temperature (typically 70-95 °C) and maintain for 3-8 hours.

-

Causality: Reaction progress should be monitored (e.g., by TLC). More electron-rich indoles may react at lower temperatures, while less reactive substrates may require more prolonged heating.[10]

-

Step 3: Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

In a separate large beaker, prepare a substantial amount of crushed ice.

-

Pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring.

-

Causality & Safety: This quenching step is extremely exothermic and hydrolyzes the intermediate iminium salt while destroying any excess reagent. Slow addition is crucial to control the heat generated.

-

-

Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution or another suitable base until the pH is alkaline (pH 8-9).[4][11]

-

Causality & Safety: Neutralization is also exothermic. The product, which is typically insoluble in aqueous base, will precipitate as a solid.

-

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[1][4]

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Alternatively, if the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel.[1][4]

Expert Insights & Troubleshooting

-

Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and reacts most efficiently with electron-rich aromatic systems.[8][9] Electron-donating groups (e.g., methoxy, alkyl) on the indole ring will accelerate the reaction, while strong electron-withdrawing groups (e.g., nitro) can deactivate the ring and may require harsher conditions or fail to react.

-

Regioselectivity: For 1-substituted, 2-substituted, or unsubstituted indoles, formylation occurs almost exclusively at the C3 position. If the C3 position is blocked, formylation may occur at the N1 position or, under more forcing conditions, at a position on the benzene ring.

-

Potential Side Reactions: In some cases, particularly with activated methyl groups, double formylation can occur. For 3H-indoles (indolenines) with a 2-methyl group, the reaction can lead to the formation of aminomethylene malonaldehydes.[11] N-formylation has also been observed as a competing pathway.[11]

-

Reagent Quality: The use of anhydrous DMF and fresh, high-quality POCl₃ is essential for achieving high yields. Moisture will quench the Vilsmeier reagent.

References

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]

-

Vilsmeier-Haack Reaction. Cambridge University Press. [Link]

-

Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. [Link]

-

The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. Longdom Publishing. [Link]

-

A Convenient Synthesis of 3-Formyl-2-thioacetamide-indole Derivatives via the One-Pot Reaction of Indolin-2-thiones, Isocyanides and Chloroacetylchloride. ResearchGate. [Link]

-

Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkat USA. [Link]

-

Pd-catalyzed efficient synthesis of 3-formylindole derivatives with diaziridinone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

-

Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Vilsmeier Reagent - Enamine [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. longdom.org [longdom.org]

- 6. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. jk-sci.com [jk-sci.com]

- 11. growingscience.com [growingscience.com]

Application Note: Regioselective N-Alkylation of 3-Formyl-2-Methylindole

Abstract & Strategic Significance

3-Formyl-2-methylindole (2-methyl-1H-indole-3-carboxaldehyde) is a critical pharmacophore in the synthesis of bioactive alkaloids, including Ondansetron analogs and various anti-cancer agents. Its functionalization at the

However, this substrate presents a specific chemical paradox:

-

Increased Acidity: The electron-withdrawing formyl group at

lowers the -

Decreased Nucleophilicity: The resulting indolyl anion is stabilized by resonance into the formyl oxygen, reducing the electron density at the nitrogen and potentially slowing down

attack on alkyl halides.

This guide provides two validated protocols to overcome these electronic effects and ensure exclusive

Mechanistic Insight

Understanding the anion delocalization is key to optimizing reaction conditions. Upon deprotonation, the negative charge is not localized solely on the nitrogen; it is delocalized throughout the

Reaction Pathway Diagram (DOT Visualization)

The following diagram illustrates the deprotonation event and the resonance structures that dictate reactivity.

Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. Under standard basic conditions with alkyl halides, the N-alkylation pathway is strongly preferred.

Experimental Protocols

Method A: The "Gold Standard" (NaH / DMF)

Best for: Valuable substrates, unreactive alkyl halides, and ensuring 100% conversion. Mechanism: Irreversible deprotonation using a strong hydride base in a polar aprotic solvent.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-Formyl-2-methylindole | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base (Irreversible) |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile |

| DMF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and flush with Argon or Nitrogen.

-

Solubilization: Dissolve 3-formyl-2-methylindole (1.0 equiv) in anhydrous DMF.

-

Deprotonation (Critical Step):

-

Cool the solution to 0°C (ice bath).

-

Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.[1]

-

Wait: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes. The solution will typically turn from pale yellow to deep orange/red, indicating anion formation.

-

-

Alkylation:

-

Cool back to 0°C.

-

Add the Alkyl Halide dropwise.[1]

-

Allow to warm to RT and stir. (Time: 1–4 hours depending on R-X steric bulk).

-

-

Quench & Workup:

-

Pour mixture into ice-cold water (precipitates the product).

-

Filter the solid (if crystalline) or extract with Ethyl Acetate.

-

Wash organic layer with water (

) to remove DMF, then Brine ( -

Dry over

and concentrate.

-

Method B: The "Green/Mild" Protocol (Cs₂CO₃ / Acetone)

Best for: Scale-up, acid-sensitive substrates, and highly reactive alkyl halides (e.g., Benzyl bromide, Methyl iodide). Mechanism: Equilibrium deprotonation assisted by the "Cesium Effect" (solubility/coordination).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-Formyl-2-methylindole | 1.0 | Substrate |

| Cesium Carbonate ( | 2.0 | Base (Mild) |

| Alkyl Halide | 1.5 | Electrophile |

| Acetone or Acetonitrile | 0.2 M | Solvent |

Step-by-Step Procedure

-

Mixing: To a flask, add substrate,

(2.0 equiv), and solvent (Acetone). -

Activation: Stir at RT for 10 minutes.

-

Addition: Add Alkyl Halide (1.5 equiv).

-

Reaction:

-

For reactive R-X (e.g., MeI, BnBr): Stir at RT for 4–12 hours.

-

For unreactive R-X: Reflux (approx. 60°C) for 12–24 hours.

-

-

Workup:

-

Filter off the inorganic salts.

-

Concentrate the filtrate.[1]

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc).

-

Analytical Validation (Self-Validating System)

To ensure the reaction worked without isolating the product, check these diagnostic signals.

NMR Diagnostics ( NMR in DMSO- )

| Moiety | Substrate Shift ( | Product Shift ( | Validation Logic |

| Indole N-H | 11.8 - 12.2 (br s) | Absent | Disappearance confirms N-substitution. |

| Aldehyde (-CHO) | 10.0 - 10.2 (s) | 10.0 - 10.3 (s) | Retention confirms no side reaction at C3. |

| N-Alkyl ( | N/A | 3.8 - 5.5 | Appearance of new signal (singlet for Me, ABq for Benzyl). |

| C2-Methyl | ~2.5 (s) | ~2.6 (s) | Slight downfield shift due to steric/electronic change. |

Workflow Decision Tree

Use this logic flow to determine the correct protocol and troubleshooting steps.

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: The steric bulk of the methyl group at C2, combined with the incoming alkyl group, can create steric hindrance.

-

Solution: Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst or iodide source (Finkelstein reaction in situ) to accelerate the reaction.